molecular formula C17H24N2O B5122597 4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5122597
M. Wt: 272.4 g/mol
InChI Key: YAKVYPBANGBVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is commonly referred to as DMH1 and has been found to have selective inhibitory effects on BMP (bone morphogenetic protein) signaling pathways.

Mechanism of Action

DMH1 selectively inhibits BMP signaling pathways by binding to the type I receptors of BMPs, specifically ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
DMH1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DMH1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating the expression of osteogenic markers.

Advantages and Limitations for Lab Experiments

DMH1 has several advantages for lab experiments. It is a selective inhibitor of BMP signaling pathways, which allows for the study of the specific effects of BMP signaling on cell growth and differentiation. In addition, DMH1 has been found to have low toxicity and can be used at low concentrations. However, DMH1 has some limitations, including its low solubility in water and its instability in solution.

Future Directions

There are several future directions for the study of DMH1. One potential direction is the development of DMH1 analogs that have improved solubility and stability. Another potential direction is the study of the effects of DMH1 on BMP signaling in different cell types and tissues. Furthermore, the potential therapeutic applications of DMH1 in the treatment of various diseases, including cancer and bone disorders, should be further explored.

Synthesis Methods

DMH1 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 1-bromobutane to form 4-(2,3-dimethylphenoxy)butyl bromide. The resulting compound is then reacted with 3,5-dimethyl-1H-pyrazole to form DMH1. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

DMH1 has been found to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and bone disorders. Studies have shown that DMH1 can selectively inhibit BMP signaling pathways, which play a crucial role in the regulation of cell growth and differentiation. DMH1 has been found to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, which can potentially be used to treat bone disorders such as osteoporosis.

properties

IUPAC Name

4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16-14(3)18-19-15(16)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVYPBANGBVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

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